molecular formula C7H10N2O3S B8654915 3-(N-methylamino)aniline-4-sulfonic acid

3-(N-methylamino)aniline-4-sulfonic acid

Cat. No. B8654915
M. Wt: 202.23 g/mol
InChI Key: VXAOMQMMCGVYOO-UHFFFAOYSA-N
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Patent
US05117050

Procedure details

94 g of 1,3-diaminobenzene-4-sulfonic acid in 430 ml of water and 70 g of formic acid were boiled under reflux for 3 hours. Then, at 20° C., 100 ml of water were added and the pH was adjusted to 6.5 with caustic soda solution. 70 g of acetic anhydride were then added, the pH being kept between 5.5 and 6.5 with caustic soda solution. The pH was then adjusted to 12.5 with caustic soda solution, and 75 g of dimethyl sulfate were added. After 30 minutes, 110 g of 50% w/w caustic soda solution were added, and the mixture was boiled under reflux at 100° C. for 3 hours. 150 ml of water were then distilled off and the pH was adjusted to 1 with hydrochloric acid. At 20° C., the precipitated 3-(N-methylamino)aniline-4-sulfonic acid was isolated by filtration.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
70 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
75 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
430 mL
Type
solvent
Reaction Step Nine
Name
Quantity
100 mL
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([OH:11])(=[O:10])=[O:9])=[C:4]([NH2:12])[CH:3]=1.[OH-].[Na+].[C:15](OC(=O)C)(=O)C.S(OC)(OC)(=O)=O>O.C(O)=O>[CH3:15][NH:12][C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][C:5]=1[S:8]([OH:11])(=[O:9])=[O:10])[NH2:1] |f:1.2|

Inputs

Step One
Name
Quantity
94 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)S(=O)(=O)O)N
Step Two
Name
Quantity
70 g
Type
solvent
Smiles
C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
70 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
75 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Nine
Name
Quantity
430 mL
Type
solvent
Smiles
O
Step Ten
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
were added
DISTILLATION
Type
DISTILLATION
Details
150 ml of water were then distilled off

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CNC=1C=C(N)C=CC1S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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